molecular formula C15H15N3O B13054940 6-((5-Amino-2-methylphenyl)amino)indolin-2-one

6-((5-Amino-2-methylphenyl)amino)indolin-2-one

Cat. No.: B13054940
M. Wt: 253.30 g/mol
InChI Key: YRGWJLCYZCILHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((5-Amino-2-methylphenyl)amino)indolin-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one typically involves the reaction of 5-amino-2-methylaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-((5-Amino-2-methylphenyl)amino)indolin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of amines. Substitution reactions can yield a variety of substituted indolin-2-one derivatives .

Scientific Research Applications

6-((5-Amino-2-methylphenyl)amino)indolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-((5-Amino-2-methylphenyl)amino)indolin-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse biological activities. This compound’s unique structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-(5-amino-2-methylanilino)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H15N3O/c1-9-2-4-11(16)7-13(9)17-12-5-3-10-6-15(19)18-14(10)8-12/h2-5,7-8,17H,6,16H2,1H3,(H,18,19)

InChI Key

YRGWJLCYZCILHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=CC3=C(CC(=O)N3)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.